PioglitazoneN-beta-D-glucuronide-d4

LC-MS/MS Bioanalysis Internal Standard

Pioglitazone N-beta-D-glucuronide-d4 is the definitive stable isotope-labeled (SIL) internal standard for accurate LC-MS/MS quantification of the N-glucuronide metabolite (M7) in plasma, hepatocyte incubations, and other biological matrices. Its deuterium (d4) incorporation provides a critical Δm/z +4 mass shift, ensuring physicochemical behavior identical to the endogenous analyte and complete compensation for ion suppression or enhancement from co-eluting matrix components. Unlike unlabeled surrogates or non-isotopic structural analogs, only this SIL-IS achieves the accuracy (bias ≤15%) and precision (CV ≤15%) mandated by FDA and EMA bioanalytical method validation guidelines. Essential for clinical pharmacokinetic studies, drug-drug interaction trials, bioequivalence assessments, UGT enzyme kinetic assays, MIST-compliant metabolite safety testing, and drug product stability monitoring. For research use only; not for diagnostic or therapeutic applications.

Molecular Formula C25H28N2O9S
Molecular Weight 536.6 g/mol
Cat. No. B12416683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePioglitazoneN-beta-D-glucuronide-d4
Molecular FormulaC25H28N2O9S
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)C4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C25H28N2O9S/c1-2-13-3-6-15(26-12-13)9-10-35-16-7-4-14(5-8-16)11-17-22(31)27(25(34)37-17)23-20(30)18(28)19(29)21(36-23)24(32)33/h3-8,12,17-21,23,28-30H,2,9-11H2,1H3,(H,32,33)/t17?,18-,19-,20+,21-,23+/m0/s1/i9D2,10D2
InChIKeyJWBSAEQQNCGUFV-ZGECPNNZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pioglitazone N-beta-D-glucuronide-d4: Analytical Reference Standard for Metabolic Pathway Quantification


Pioglitazone N-beta-D-glucuronide-d4 is a deuterium-labeled (d4) metabolite of the thiazolidinedione antidiabetic agent pioglitazone, formed via N-glucuronidation of the parent drug's thiazolidinedione ring [1]. This stable isotope-labeled (SIL) compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of the corresponding unlabeled glucuronide metabolite in biological matrices . The incorporation of four deuterium atoms provides a mass shift (Δm/z +4) relative to the unlabeled metabolite, enabling reliable differentiation and compensation for matrix effects during bioanalytical workflows .

Critical Analytical Limitations of Unlabeled and Analog Internal Standards for Pioglitazone N-beta-D-glucuronide-d4 Quantification


In LC-MS/MS quantification of pioglitazone's N-glucuronide metabolite (M7), substitution with the unlabeled metabolite or a non-isotopic structural analog as an internal standard fundamentally compromises quantitative accuracy. The unlabeled metabolite cannot be distinguished from the endogenous analyte, rendering quantification impossible. Non-isotopic analogs (e.g., a different glucuronide conjugate) exhibit distinct physicochemical properties, leading to differential ionization efficiency and chromatographic retention time relative to the target analyte. This results in incomplete correction for variable matrix effects, such as ion suppression or enhancement from co-eluting endogenous phospholipids and salts, which are prevalent in plasma and hepatocyte incubation samples [1]. Consequently, validated bioanalytical method guidelines (e.g., FDA, EMA) mandate the use of a stable isotope-labeled internal standard (SIL-IS) to achieve the required accuracy (bias ≤15%) and precision (CV ≤15%) for regulatory submission [2]. Pioglitazone N-beta-D-glucuronide-d4, with its identical structure and nearly identical physicochemical behavior to the target analyte, is the only acceptable internal standard for achieving the robustness demanded in pharmacokinetic studies and metabolite safety testing.

Pioglitazone N-beta-D-glucuronide-d4: Quantitative Evidence for Superior Analytical Performance vs. Alternatives


Isotopic Purity and Labeling Site Differentiation: Pioglitazone-d4 vs. Pioglitazone-d4 (alkyl)

The specific location of deuterium labeling dictates analytical suitability. Pioglitazone N-beta-D-glucuronide-d4, as a deuterated metabolite, is the optimal internal standard for quantifying the N-glucuronide metabolite (M7). In contrast, Pioglitazone-d4 (alkyl), which is a deuterated form of the parent drug, is suitable only for parent drug quantification [1]. Using an alkyl-labeled parent drug as an internal standard for a glucuronide metabolite introduces significant chromatographic and ionization differences, leading to poor matrix effect correction and inaccurate metabolite quantification. The mass difference is also distinct: Pioglitazone N-beta-D-glucuronide-d4 (M.W. 536.59) provides a +4 Da shift from the unlabeled metabolite (M.W. 532.57), whereas Pioglitazone-d4 (alkyl) (M.W. 360.5) has a different base mass entirely .

LC-MS/MS Bioanalysis Internal Standard Stable Isotope Labeling Metabolite Quantification

Superior Matrix Effect Correction with Stable Isotope Labeling vs. Structural Analogs in LC-MS/MS

The primary advantage of a SIL-IS like Pioglitazone N-beta-D-glucuronide-d4 over a non-isotopic structural analog is its near-identical physicochemical behavior, ensuring it co-elutes with the analyte and experiences identical matrix effects [1]. This is critical for achieving regulatory accuracy standards. While a non-isotopic analog may improve precision over no internal standard, its differential behavior can lead to significant and unpredictable bias. For a pioglitazone metabolite assay, using Pioglitazone N-beta-D-glucuronide-d4 ensures that the analyte-to-IS response ratio remains constant despite variable matrix effects. In contrast, a non-isotopic analog would likely fail to meet the acceptance criteria of ≤15% bias across the validated concentration range [2].

Matrix Effect Ion Suppression SIL-IS Method Validation LC-MS/MS

Metabolite-Specific Quantification vs. Hydroxy-Pioglitazone-d4 Internal Standards

Pioglitazone undergoes multiple metabolic pathways, including hydroxylation to form active metabolites (M-II, M-IV) and N-glucuronidation of the thiazolidinedione ring to form M7, a major in vivo metabolite in humans [1][2]. Hydroxy-Pioglitazone-d4 (e.g., M-II-d4) is a labeled internal standard designed for quantifying hydroxylated metabolites, not the N-glucuronide. Using a hydroxylated SIL-IS for an N-glucuronide metabolite introduces significant error due to differences in polarity, chromatographic retention, and MS/MS fragmentation. Pioglitazone N-beta-D-glucuronide-d4 is the only internal standard that provides a direct, accurate match for the M7 metabolite, enabling precise quantification of this specific, and distinct, metabolic pathway [3].

Phase II Metabolism N-Glucuronidation Drug Metabolism Metabolite Identification MIST

Regulatory and Method Validation Acceptance: SIL-IS vs. No IS or Analog IS

Regulatory guidances from the FDA and EMA for bioanalytical method validation explicitly recommend the use of stable isotope-labeled internal standards for LC-MS/MS assays due to their superior ability to control for matrix effects and analytical variability [1][2]. Methods that do not use a SIL-IS, or rely on a structural analog, face a higher burden of proof to demonstrate accuracy, precision, and freedom from matrix effects. In a comparative context, a method for quantifying pioglitazone's M7 metabolite using Pioglitazone N-beta-D-glucuronide-d4 will inherently be more robust and more likely to meet stringent acceptance criteria (e.g., accuracy and precision within ±15% CV) than a method using no internal standard or an analog IS. This directly impacts the probability of successful regulatory submission for new drug applications (NDAs) and abbreviated new drug applications (ANDAs) [3].

Method Validation FDA Guidance EMA Guidance Bioequivalence Pharmacokinetics

Human-Specific Metabolic Pathway Quantification: N-Glucuronidation (M7) vs. Other Species

The N-glucuronidation pathway of pioglitazone (forming M7) is a major route of metabolism in humans and monkeys but is significantly different in rats, where it is less prominent [1]. This species-specific difference is a critical consideration in preclinical safety assessment and in the selection of toxicology species. Accurate quantification of the M7 metabolite in human and animal plasma using Pioglitazone N-beta-D-glucuronide-d4 as an internal standard provides essential data to contextualize preclinical toxicology findings relative to human exposure. Relying solely on parent drug or major hydroxylated metabolite quantification (M-II, M-IV) would miss this key species-specific pathway, potentially leading to an incomplete understanding of pioglitazone's disposition and safety profile across species [2].

Species Differences Drug Metabolism Hepatocytes MIST Preclinical Safety

Critical Applications of Pioglitazone N-beta-D-glucuronide-d4 in Drug Development and Bioanalysis


LC-MS/MS Method Development and Validation for Pioglitazone Metabolite M7 Quantification in Plasma

Pioglitazone N-beta-D-glucuronide-d4 is the essential internal standard for developing a validated LC-MS/MS method to quantify the N-glucuronide metabolite (M7) in biological matrices such as human plasma. Its use ensures the method meets the accuracy and precision requirements (≤15% bias and CV) mandated by FDA and EMA guidelines for bioanalytical method validation [1][2]. This is a prerequisite for analyzing samples from any clinical pharmacokinetic study, drug-drug interaction trial, or bioequivalence study where pioglitazone is administered.

Metabolites in Safety Testing (MIST) and Cross-Species Exposure Comparisons

In accordance with the FDA's MIST guidance, human metabolites present at >10% of total drug-related exposure must be adequately characterized in preclinical toxicology species [3]. Pioglitazone's M7 metabolite is formed in humans and monkeys but is a less prominent pathway in rats. Pioglitazone N-beta-D-glucuronide-d4 is required to accurately quantify human M7 exposure and compare it to exposure in toxicology species, providing the quantitative evidence needed to justify the adequacy of the chosen toxicology species and to support the overall safety profile of pioglitazone in regulatory submissions [4].

In Vitro Drug Metabolism and Reaction Phenotyping Studies

Researchers investigating the enzymatic basis of pioglitazone's N-glucuronidation (e.g., identifying the responsible UDP-glucuronosyltransferase (UGT) isoforms) require a precise method for quantifying the M7 product formed in in vitro incubations (e.g., with recombinant UGT enzymes or human liver microsomes). Pioglitazone N-beta-D-glucuronide-d4 serves as the internal standard in these assays, enabling accurate calculation of enzyme kinetic parameters (Km, Vmax) and assessment of inhibition or induction of this specific metabolic pathway [4].

Quality Control and Stability Testing of Pioglitazone Drug Products

In the pharmaceutical industry, reference standards like Pioglitazone N-beta-D-glucuronide-d4 are used as system suitability standards or quality control samples in validated analytical methods for monitoring the stability of pioglitazone drug products. While the d4-labeled compound is not used for direct quantification of impurities due to isotopic differences, it can serve as a reliable internal standard for methods quantifying the unlabeled M7 metabolite as a potential degradation product or impurity marker in stability studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PioglitazoneN-beta-D-glucuronide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.